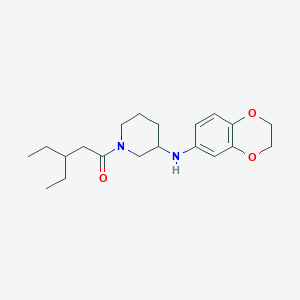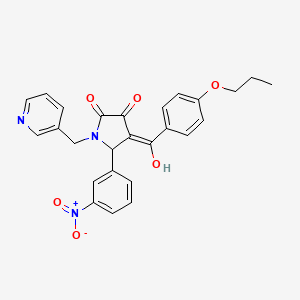
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine, also known as MDMA or ecstasy, is a synthetic drug that has become increasingly popular in recent years. MDMA is a derivative of amphetamine and has both stimulant and hallucinogenic properties. Despite its popularity, there are still many questions surrounding the drug, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to an increase in feelings of euphoria, empathy, and sociability. However, the exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and hyperthermia. It also affects the release of hormones such as cortisol and oxytocin, which are involved in stress and bonding, respectively.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered orally. It also has a well-defined mechanism of action and produces consistent effects. However, there are also limitations to its use. This compound is a controlled substance, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which could make it difficult to obtain ethical approval for studies involving human subjects.
未来方向
There are several areas of research that could benefit from further study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine. One potential area is its use in the treatment of PTSD and other mental health disorders. Another area is its potential use as a tool for enhancing social cognition and empathy. Finally, there is a need for more research on the long-term effects of this compound use, particularly in heavy users.
Conclusion
In conclusion, this compound is a synthetic drug that has both stimulant and hallucinogenic properties. Despite its popularity, there are still many questions surrounding the drug, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. While there is still much to learn about this compound, it has the potential to be a valuable tool in the treatment of mental health disorders and the enhancement of social cognition and empathy.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine is synthesized from safrole, which is a natural product found in sassafras oil. The synthesis involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is typically sold in tablet or capsule form.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine has been the subject of a significant amount of scientific research over the years. Some of the most notable studies have focused on the drug's potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to increase feelings of empathy and reduce fear, which could make it a useful tool in psychotherapy.
属性
IUPAC Name |
1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-ethylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-3-15(4-2)12-20(23)22-9-5-6-17(14-22)21-16-7-8-18-19(13-16)25-11-10-24-18/h7-8,13,15,17,21H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURWVBLSLVJMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(=O)N1CCCC(C1)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl}pyrrolidin-2-one](/img/structure/B5366366.png)
![2-[2-(acetylamino)ethyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5366382.png)

![1-hydroxy-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B5366392.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)
![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5366408.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)

![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)
![(1S,5R)-3-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366460.png)